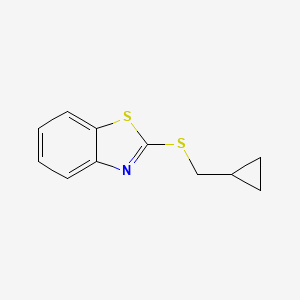
2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a cyclopropylmethylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. The benzothiazole ring can also interact with various receptors or enzymes, influencing cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
- 2-Methylsulfanyl-1,3-benzothiazole
- 2-Ethylsulfanyl-1,3-benzothiazole
- 2-Propylsulfanyl-1,3-benzothiazole
Comparison: 2-(Cyclopropylmethylsulfanyl)-1,3-benzothiazole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic effects compared to other alkylsulfanyl derivatives
Propriétés
Formule moléculaire |
C11H11NS2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
2-(cyclopropylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NS2/c1-2-4-10-9(3-1)12-11(14-10)13-7-8-5-6-8/h1-4,8H,5-7H2 |
Clé InChI |
NJNRVJKPFXFDQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


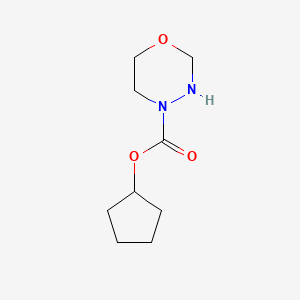
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
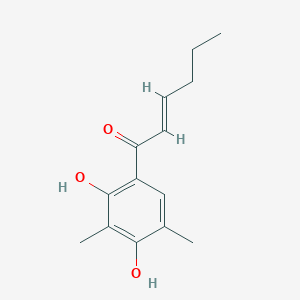
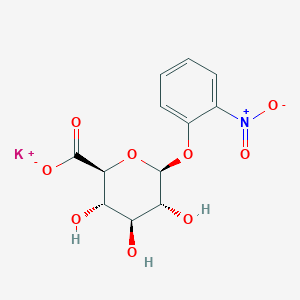


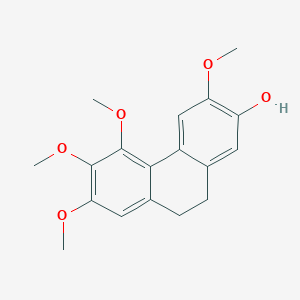

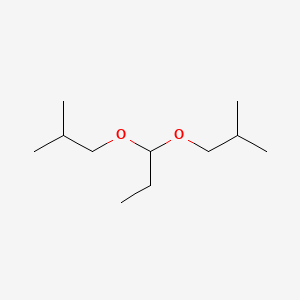


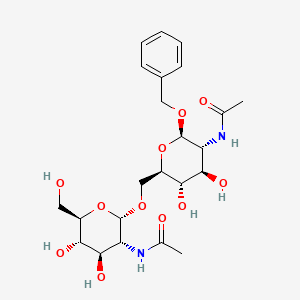
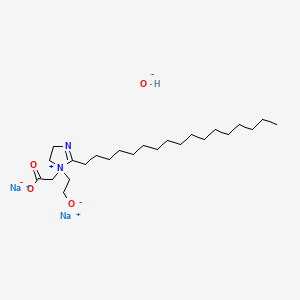
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
